molecular formula C9H13ClN2O2 B7841179 N-(3-aminophenyl)-2-methoxyacetamide hydrochloride

N-(3-aminophenyl)-2-methoxyacetamide hydrochloride

Cat. No.: B7841179
M. Wt: 216.66 g/mol
InChI Key: CHAZIKZRAXFRCZ-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-2-methoxyacetamide hydrochloride is a chemical compound that belongs to the class of organic compounds known as acetamides. It is characterized by the presence of an acetamide group attached to a 3-aminophenyl ring and a methoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)-2-methoxyacetamide hydrochloride typically involves the reaction of 3-aminophenylamine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, where the methoxy or amino groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles.

Major Products:

    Oxidation: Products may include oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-(3-aminophenyl)-2-methoxyacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-2-methoxyacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-aminophenyl)-2-methoxyacetamide
  • N-(4-aminophenyl)-2-methoxyacetamide
  • N-(3-aminophenyl)-2-ethoxyacetamide

Comparison: N-(3-aminophenyl)-2-methoxyacetamide hydrochloride is unique due to the specific positioning of the amino and methoxy groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs. The presence of the hydrochloride salt also enhances its solubility and stability, which can be advantageous in various applications.

Properties

IUPAC Name

N-(3-aminophenyl)-2-methoxyacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-13-6-9(12)11-8-4-2-3-7(10)5-8;/h2-5H,6,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAZIKZRAXFRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC(=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185412-27-4
Record name N-(3-aminophenyl)-2-methoxyacetamide hydrochloride
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